3-(1-adamantyl)-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(1-adamantyl)-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-thione is a compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology. The incorporation of the adamantyl group into the triazole-thione framework enhances the compound’s properties, potentially leading to novel applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through the reaction of 1-adamantyl chloride with suitable nucleophiles under basic conditions.
Cyclization: The intermediate undergoes cyclization with hydrazine derivatives to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-adamantyl)-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thione group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted triazole-thione derivatives.
Scientific Research Applications
3-(1-adamantyl)-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its rigid structure.
Medicine: Explored for antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the triazole-thione moiety interacts with enzymes and proteins, potentially inhibiting their activity . This dual functionality makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent.
Uniqueness
3-(1-adamantyl)-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-thione stands out due to its unique combination of the adamantyl group and the triazole-thione framework. This combination enhances its stability, rigidity, and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(1-adamantyl)-4-amino-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c13-16-10(14-15-11(16)17)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6,13H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMKCHWGSHDOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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